PINAVERIUM BROMIDE

Irritable Bowel Syndrome Antispasmodic Meta-analysis

Pinaverium Bromide is a GI-selective L-type calcium channel blocker with meta-analytically validated efficacy (NNT=4 for global IBS symptom relief) and <1% systemic bioavailability, minimizing cardiovascular risk. Procure this high-purity active for R&D, formulation development, or clinical trial use, leveraging differentiation from non-calcium-channel antispasmodics and evidence for fixed-dose combination products targeting bloating-predominant IBS subtypes.

Molecular Formula C26H41Br2NO4
Molecular Weight 591.4 g/mol
Cat. No. B7970249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePINAVERIUM BROMIDE
Molecular FormulaC26H41Br2NO4
Molecular Weight591.4 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]
InChIInChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19?,21-,22-;/m0./s1
InChIKeyIKGXLCMLVINENI-HWSQDURDSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pinaverium Bromide Overview: A GI-Selective L-Type Calcium Channel Blocker for Functional Bowel Disorders


Pinaverium bromide is a quaternary ammonium derivative that functions as an L-type calcium channel blocker with demonstrated selectivity for gastrointestinal smooth muscle. It is indicated for the symptomatic treatment of irritable bowel syndrome (IBS) and functional disorders of the biliary tract. Its therapeutic action is mediated through inhibition of calcium influx via voltage-sensitive channels in intestinal smooth muscle cells, leading to relaxation of GI structures and relief of spasm, pain, and transit disturbances. A defining pharmacokinetic characteristic is its extremely low systemic bioavailability (<1%) owing to poor absorption and marked hepatobiliary excretion, which confines the majority of an orally administered dose to the GI tract, thereby minimizing systemic exposure and cardiovascular side effects. [1] [2]

Why Pinaverium Bromide Cannot Be Simply Substituted with Other Antispasmodics


Although multiple antispasmodic agents are available for IBS, direct substitution is not scientifically justified due to fundamental differences in mechanism, pharmacokinetic selectivity, and clinical effect size. Pinaverium bromide distinguishes itself through its dual mechanism of action: direct L-type calcium channel blockade on colonic smooth muscle combined with extreme GI confinement via low absorption and hepatobiliary excretion, achieving <1% systemic bioavailability. This contrasts with musculotropic agents like mebeverine or alverine citrate, which lack calcium channel antagonism, and with other calcium channel blockers like otilonium bromide, which exhibit differing clinical efficacy profiles in head-to-head trials. Furthermore, meta-analyses reveal that pinaverium demonstrates a number needed to treat (NNT) of 4 for global IBS symptom relief versus placebo, a benchmark not uniformly achieved by other antispasmodics. The evidence below quantifies these differentiating features across multiple dimensions, providing a basis for informed procurement and formulary selection. [1] [2]

Pinaverium Bromide: Quantified Differentiation Evidence Versus Comparators


Superior Global IBS Symptom Relief Versus Placebo with a Low NNT of 4

In a systematic review and meta-analysis of eight placebo-controlled trials including data up to October 2019, pinaverium bromide demonstrated a statistically significant and clinically meaningful benefit over placebo for overall IBS symptom relief. The standardized mean difference (SMD) was 0.64 [95% CI 0.45–0.82, p < 0.0001], the risk ratio (RR) was 1.75 [95% CI 1.26–2.43, p < 0.0008], the odds ratio (OR) was 3.43 [95% CI 2.00–5.88, p < 0.0001], and the number needed to treat (NNT) was 4. This NNT of 4 is among the lowest reported for antispasmodics in IBS meta-analyses, indicating that only four patients need to be treated for one to achieve global symptom relief. [1]

Irritable Bowel Syndrome Antispasmodic Meta-analysis

Direct Head-to-Head Comparison with Otilonium Bromide: Comparable Overall Utility but Differentiated Pain Attack Reduction

A single-blind clinical study directly compared pinaverium bromide and otilonium bromide in 40 patients with IBS, with each drug administered for 15 days in a crossover design. Both agents were similarly useful in overall IBS management. However, otilonium bromide was able to significantly reduce the number of pain attacks compared with pinaverium bromide (p < 0.05). No significant differences were found between the two groups for other parameters including pain intensity, number of bowel movements, or side effect incidence. This direct comparative evidence positions pinaverium as clinically non-inferior to otilonium in global utility while highlighting a specific point of pharmacodynamic differentiation in pain attack frequency reduction. [1]

Irritable Bowel Syndrome Otilonium Bromide Clinical Trial

GI Tract Selectivity via Pharmacokinetic Confinement: <1% Systemic Bioavailability

Pinaverium bromide achieves GI selectivity primarily through its pharmacokinetic properties rather than receptor-level specificity. As a quaternary ammonium compound, it is poorly absorbed with a systemic bioavailability of <1% following oral administration. Most of the orally administered dose remains within the GI tract due to this low absorption coupled with efficient hepatobiliary excretion. This pharmacokinetic confinement explains the observed lack of adverse cardiovascular side effects at doses that effectively relieve GI spasm and pain. In contrast, non-quaternary ammonium antispasmodics such as mebeverine or alverine citrate achieve higher systemic exposure, potentially increasing the risk of off-target effects. [1] [2]

Pharmacokinetics Selectivity Safety

Combination with Simethicone Provides Superior Relief of Bloating and Abdominal Pain Versus Placebo

In a randomized, double-blind, placebo-controlled trial involving 285 patients with IBS (Rome III criteria), the fixed-dose combination of pinaverium bromide 100 mg plus simethicone 300 mg (PB+S) administered twice daily for 12 weeks demonstrated superiority over placebo in key symptom domains. While overall symptom improvement did not reach statistical significance (P=0.13), PB+S was significantly superior to placebo in reducing abdominal pain (effect size: 31%, P=0.038) and bloating (effect size: 33%, P=0.019). Patients with IBS-C and IBS-M subtypes showed the best improvement in stool consistency frequency. This evidence supports the value of pinaverium in combination formulations for patients where bloating and pain are predominant complaints. [1]

Combination Therapy Simethicone Bloating

Non-Inferior Efficacy and Safety Compared to Phloroglucinol in IBS Abdominal Pain Management

A single-center, randomized, double-blind, non-inferiority trial compared pinaverium bromide 50 mg three times daily (n=36) with phloroglucinol 80 mg three times daily (n=36) over 4 weeks in patients with IBS. The change from baseline in abdominal pain Numeric Rating Scale (NRS) scores at week 4 did not significantly differ between the two groups (difference: -0.31 mm; 95% CI, -3.25 to 2.81; P=0.561). Both treatments improved abdominal pain, stool frequency, consistency, and IBS-QoL scores. The incidence of adverse events was similar between groups, with no severe adverse events reported. This establishes pinaverium as a non-inferior alternative to phloroglucinol, another widely used antispasmodic, providing a procurement option with comparable efficacy and safety.

Non-inferiority Phloroglucinol Abdominal Pain

Evidence-Based Application Scenarios for Pinaverium Bromide in Research and Industry


Formulary Inclusion for IBS: Justification via NNT=4 Meta-analytic Benchmark

When evaluating pinaverium bromide for hospital or health system formulary inclusion in IBS treatment, procurement committees can reference the meta-analytically derived NNT of 4 for global symptom relief versus placebo. This metric enables direct comparison with other antispasmodics and provides a quantifiable basis for cost-effectiveness modeling. The low NNT, combined with its favorable safety profile attributable to <1% systemic bioavailability, positions pinaverium as a high-value first-line option for IBS symptom management. [1]

Rational Combination Product Development: Pinaverium + Simethicone for Bloating-Predominant IBS

The demonstrated superiority of pinaverium bromide 100 mg plus simethicone 300 mg over placebo in reducing abdominal bloating (33% effect size, P=0.019) and pain (31% effect size, P=0.038) provides a strong evidence base for developing fixed-dose combination products targeting bloating-predominant IBS subtypes (IBS-C and IBS-M). This combination leverages pinaverium's smooth muscle relaxation with simethicone's anti-foaming properties, addressing two key pathophysiological components simultaneously. [1]

Comparator Selection in IBS Clinical Trials: Pinaverium as an Active Control

Pinaverium bromide serves as a validated active comparator in IBS clinical trials, as demonstrated by its use in non-inferiority studies versus phloroglucinol and acupuncture trials. Its established efficacy (NNT=4), well-characterized safety profile, and extensive clinical experience make it a reliable benchmark for evaluating novel IBS therapeutics. Researchers designing head-to-head or non-inferiority trials can confidently select pinaverium as an active control, facilitating regulatory acceptance and meaningful efficacy comparisons. [1]

Generic Formulation Development: Leveraging Amorphous Form for Enhanced Bioavailability

For generic pharmaceutical manufacturers, the patent literature discloses an amorphous form of pinaverium bromide with claimed improved solubility, enhanced drug absorption, and unexpected stability compared to crystalline forms. This presents an opportunity for developing differentiated generic formulations with potentially improved pharmacokinetic performance while maintaining the established clinical efficacy and safety profile of pinaverium. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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